molecular formula C8H16N2O2 B13497501 N-methoxy-N-methylpiperidine-3-carboxamide

N-methoxy-N-methylpiperidine-3-carboxamide

Cat. No.: B13497501
M. Wt: 172.22 g/mol
InChI Key: ZJTGDOHLGMRVER-UHFFFAOYSA-N
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Description

N-methoxy-N-methylpiperidine-3-carboxamide: is a chemical compound belonging to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methylpiperidine-3-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through various methods, including catalytic and non-catalytic amidation . One common approach involves the activation of carboxylic acids using coupling reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine, which facilitates the formation of the amide bond in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: N-methoxy-N-methylpiperidine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the interactions of carboxamides with biological targets, providing insights into their potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of various bioactive products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-methylpiperidine-3-carboxamide
  • N-ethoxy-N-methylpiperidine-3-carboxamide
  • N-methoxy-N-ethylpiperidine-3-carboxamide

Uniqueness: N-methoxy-N-methylpiperidine-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the piperidine ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-methoxy-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTGDOHLGMRVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCNC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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